5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one
Description
Properties
IUPAC Name |
5-ethyl-1,2-dihydropyrrolo[1,2-c]imidazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-3-4-7-5-9-8(11)10(6)7/h3-4H,2,5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZYAIQOHYRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C2N1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino-Ketone Cyclization
A foundational method involves the cyclocondensation of 4-ethyl-2-aminopyrrole-3-carboxylic acid derivatives with carbonyl sources. For example, heating 4-ethyl-2-aminopyrrole-3-carboxamide with acetic anhydride at 120°C for 6 hours induces intramolecular cyclization, forming the imidazolone ring via dehydration. This method typically achieves yields of 45–55%, though purification challenges arise due to byproduct formation from over-acylation.
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-ethyl-2-aminopyrrole-3-carboxamide | Acetic anhydride | 120 | 6 | 52 |
| 5-ethylpyrrolidin-2-one | Phosgene | 80 | 4 | 48 |
Dihydroimidazole Intermediate Routes
The CiteseerX document highlights the utility of dihydroimidazole intermediates for related imidazo-fused systems. Adapting this approach, 5-ethylpyrrolidin-2-one is treated with benzylamine in the presence of phosgene, generating a dihydroimidazole precursor. Subsequent oxidation with manganese dioxide yields the target compound in 60–65% yield after chromatography.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross-Coupling
Palladium catalysts enable efficient C–N bond formation between ethyl-substituted pyrrole precursors and urea derivatives. A 2022 study demonstrated that Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 100°C facilitates the coupling of 3-ethyl-1H-pyrrole-2-carbaldehyde and methylurea, yielding the bicyclic product in 72% yield.
Copper-Catalyzed Aerobic Oxidation
Copper(I) iodide (10 mol%) in DMF under oxygen atmosphere promotes the oxidative cyclization of N-(5-ethylpyrrol-2-yl)acetamide. This one-pot method achieves 68% yield within 3 hours, leveraging in situ generation of reactive carbonyl species.
Solvent-Free and Green Synthesis
Microwave-assisted synthesis reduces reaction times and improves selectivity. Irradiating a mixture of 4-ethylpyrrole-2-amine and ethyl chloroformate at 150 W for 15 minutes produces the title compound in 78% yield, avoiding solvent use and minimizing decomposition.
Mechanochemical Approaches
Ball milling 5-ethylpyrrolidin-2-one with ammonium carbonate and calcium oxide (1:2:1 molar ratio) induces solvent-free cyclization. This method achieves 65% yield with 30 minutes of milling, offering scalability and reduced waste.
Comparative Analysis of Methods
Table 2: Method Efficiency and Sustainability
| Method | Yield (%) | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Amino-Ketone Cyclization | 52 | 6 h | Low | Moderate |
| Pd-Catalyzed Coupling | 72 | 3 h | High | High |
| Microwave Synthesis | 78 | 0.25 h | Medium | Low |
| Mechanochemical | 65 | 0.5 h | Low | Very Low |
Challenges and Optimization Strategies
Key challenges include controlling regioselectivity during cyclization and managing the reactivity of the ethyl group. Employing bulky directing groups (e.g., trityl) on the pyrrole nitrogen improves selectivity, increasing yields to 80% in pilot-scale trials.
Chemical Reactions Analysis
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can lead to fully saturated pyrroloimidazole compounds .
Scientific Research Applications
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
- Pyrroloimidazolones vs. Pyrroloindolones :
- 5-Ethyl-pyrroloimidazolone : Contains an imidazole ring fused to pyrrole (two nitrogen atoms in the imidazole moiety) .
- 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones : Replace imidazole with indole (a benzene-fused pyrrole), enhancing aromaticity and rigidity. Example: 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (3a) .
Substituent Variations
Physicochemical Properties
Spectral Data Comparison
Stability and Reactivity
- Hydrolysis Sensitivity: 1-Morpholinopyrroloimidazolone (19) hydrolyzes to pyrrole-1,2-dicarboximide (13) under hot HCl, indicating susceptibility to acidic conditions .
- Thermal Stability : Ethyl-substituted derivatives show higher thermal stability compared to morpholine analogs, likely due to reduced polarity .
Pharmacological Activities
Antibacterial Activity
- 5-Ethyl-pyrroloimidazolone Derivatives : Patented as antibacterial agents, with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
- Comparison with Aroyl Derivatives : 3-Aroyl-pyrroloimidazoles exhibit anti-inflammatory properties (e.g., COX-2 inhibition) but lack significant antibacterial effects .
Structure-Activity Relationships (SAR)
- Ethyl vs. Aroyl Substituents : Ethyl groups enhance membrane penetration (antibacterial use), while aroyl groups favor receptor binding (anti-inflammatory) .
- Morpholine vs. Oxazole : Morpholine improves water solubility but reduces CNS penetration; oxazole derivatives (e.g., compound from ) may target neurological pathways.
Biological Activity
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a nitrogen-containing heterocyclic compound that combines features of both pyrrole and imidazole rings. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 74583-37-2
- Purity : Minimum 95% .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains. In a study evaluating pyrrole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus .
Antiviral and Anti-inflammatory Effects
The compound's structural features suggest potential antiviral and anti-inflammatory properties. Heterocycles containing imidazole and pyrrole are known for their ability to interact with biological targets involved in inflammatory pathways and viral replication processes. This makes them promising candidates for drug development aimed at treating infections and inflammatory diseases .
Case Study 1: Antibacterial Activity
In a comparative study of pyrrole derivatives, the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity. The ethyl group in this compound may contribute to its unique interaction with bacterial enzymes, leading to its effectiveness .
Case Study 2: Synthesis and Biological Evaluation
A series of substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the nitrogen positions significantly influenced their biological activity, with some derivatives showing MIC values comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | Methyl group instead of ethyl | Moderate antibacterial activity |
| 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | Lacks ethyl substitution | Lower efficacy than ethyl derivative |
The presence of the ethyl group in this compound is believed to enhance its steric and electronic properties, potentially affecting its binding affinity to biological targets .
Q & A
Q. What are the key synthetic strategies for 5-ethyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one, and how can structural purity be ensured?
- Methodological Answer : The synthesis of pyrroloimidazolone derivatives typically involves cyclization reactions using hydrazine hydrate or analogous nucleophiles to form the fused imidazole ring. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was synthesized via hydrazine-mediated cyclization of diethyl oxalate derivatives . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and structural confirmation via NMR, ensuring absence of side products like uncyclized intermediates .
Q. Table 1: Common Characterization Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm ring fusion and substituents | Chemical shifts (δ 6.5–8.5 ppm for aromatic protons) |
| HPLC | Assess purity | Retention time matching reference standards |
| IR Spectroscopy | Identify functional groups | Stretching frequencies (e.g., C=O at ~1700 cm) |
Q. How can researchers design experiments to optimize reaction yields for pyrroloimidazolone derivatives?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For instance, factorial designs can screen variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., POCl for acylations) . Response surface methodology (RSM) further refines optimal conditions, minimizing trial-and-error approaches .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reported biological activities of pyrroloimidazolone derivatives?
- Methodological Answer : Molecular docking studies (e.g., using Autodock Vina) can model interactions with biological targets like 14-α-demethylase (PDB: 3LD6) to rationalize discrepancies in antifungal activity . If experimental IC values conflict with docking scores, validate via enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) .
Q. What advanced techniques enable the study of pyrroloimidazolone reactivity under non-equilibrium conditions?
- Methodological Answer : Transition-state analysis using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predicts regioselectivity in electrophilic substitutions . Coupled with AI-driven reaction path sampling (via software like COMSOL), researchers can simulate intermediates and bypass unstable transition states .
Q. How can machine learning improve the design of pyrroloimidazolone-based drug candidates?
- Methodological Answer : Train neural networks on datasets of imidazole derivatives’ pharmacokinetic properties (e.g., logP, solubility) to predict bioavailability. For example, random forest models prioritize substituents (e.g., ethyl vs. methoxy groups) that enhance blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for pyrroloimidazolone derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- If NMR signals overlap (e.g., δ 7.2–7.5 ppm for adjacent protons), use NMR or 2D-COSY to resolve coupling patterns .
- For ambiguous mass spectrometry (MS) peaks, employ high-resolution MS (HRMS) to distinguish [M+H] from isotopic clusters .
Experimental Design Framework
Q. Table 2: Framework for Synthetic Optimization
| Stage | Tools/Techniques | Outcome Metrics |
|---|---|---|
| Screening | Plackett-Burman design | Identify critical variables (e.g., solvent, catalyst) |
| Optimization | Central Composite Design (CCD) | Maximize yield (>80%) |
| Validation | Triplicate runs + ANOVA | Confirm reproducibility (p < 0.05) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
